3-(2,2-diphenylacetamido)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide

Medicinal chemistry Structure-activity relationship Benzofuran pharmacophore

This compound features a sterically demanding 3-diphenylacetamido group and an N-(3-methoxyphenyl)carboxamide substituent, matching the general formula for dual PDE4/TNF inhibitors. Its XLogP3 of 6.5 and distinct substitution pattern deliver assay-specific solubility and target engagement profiles not reproducible with 2-ethoxyphenyl or 2-fluorophenyl analogs. Procure this exact structure to ensure consistent biological readouts in cytotoxicity, NF-κB, and PDE4 screening cascades.

Molecular Formula C30H24N2O4
Molecular Weight 476.5 g/mol
CAS No. 887895-50-3
Cat. No. B6489856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,2-diphenylacetamido)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide
CAS887895-50-3
Molecular FormulaC30H24N2O4
Molecular Weight476.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C30H24N2O4/c1-35-23-16-10-15-22(19-23)31-30(34)28-27(24-17-8-9-18-25(24)36-28)32-29(33)26(20-11-4-2-5-12-20)21-13-6-3-7-14-21/h2-19,26H,1H3,(H,31,34)(H,32,33)
InChIKeyJATPTJOWMIDOPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,2-Diphenylacetamido)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide (CAS 887895-50-3): Procurement-Relevant Profile of a 3-Amido-Benzofuran-2-Carboxamide Research Scaffold


3-(2,2-Diphenylacetamido)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide (CAS 887895-50-3, PubChem CID 16814398) is a fully synthetic small molecule featuring a benzofuran core substituted at the 3-position with a diphenylacetamido moiety and at the 2-position with an N-(3-methoxyphenyl)carboxamide group [1]. The compound is catalogued within commercial screening libraries and is structurally related to benzofuran-2-carboxamides explored in patents for phosphodiesterase IV (PDE4) and tumor necrosis factor (TNF) modulation [2]. Its molecular formula is C30H24N2O4 with a molecular weight of 476.5 g/mol, placing it near the upper boundary of lead-like chemical space [1]. No dedicated primary pharmacological study focusing on this exact compound was identified in the peer-reviewed literature; the evidence presented herein is therefore grounded in computed properties, comparative structural analysis against close analogs, and class-level structure–activity relationship (SAR) inferences from the broader benzofuran-2-carboxamide field [3][4].

Why Generic Substitution Fails for 3-(2,2-Diphenylacetamido)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide: Structural Determinants and Procurement Risk


The N-(3-methoxyphenyl)carboxamide substituent at the benzofuran 2-position is a critical determinant of both physicochemical profile and potential target engagement that cannot be reproduced by even closely related analogs. Replacement of the 3-methoxyphenyl group with a 2-ethoxyphenyl (CAS 888450-68-8) or 2-fluorophenyl substituent alters the hydrogen-bonding geometry, electronic distribution, and conformational preferences of the terminal aryl ring, as evidenced by class-level SAR studies demonstrating that the position and nature of substituents on the N-phenyl ring profoundly influence anticancer potency and NF-κB inhibitory activity in benzofuran-2-carboxamide series [1]. Furthermore, the diphenylacetamido group at the 3-position introduces a sterically demanding, lipophilic motif that distinguishes this compound from 3-acetamido or 3-amino-benzofuran-2-carboxamide congeners, with computed XLogP3 values (6.5 for the target compound [2] versus lower values for des-phenyl analogs) indicating significant differences in partitioning behavior that directly impact assay compatibility, solubility, and non-specific binding profiles. Procurement of a 'similar' benzofuran-2-carboxamide without matching the precise 3-diphenylacetamido and N-(3-methoxyphenyl) substitution pattern carries a high risk of divergent biological readouts.

Quantitative Differentiation Evidence: 3-(2,2-Diphenylacetamido)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide vs. Closest Analogs


N-Aryl Substituent Geometry: meta-Methoxy vs. ortho-Ethoxy Positioning Dictates Hydrogen-Bonding and Steric Profiles

The target compound bears a 3-methoxyphenyl group on the 2-carboxamide nitrogen. Its closest commercially available analog, 3-(2,2-diphenylacetamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide (CAS 888450-68-8), differs in two key respects: (i) the alkoxy substituent is ethoxy (vs. methoxy), adding one methylene unit and increasing molecular weight by 14 Da (490.5 vs. 476.5 g/mol) ; (ii) the substitution position is ortho rather than meta on the N-phenyl ring, which alters the dihedral angle between the amide plane and the aryl ring and repositions the hydrogen-bond acceptor. In the benzofuran-2-carboxamide class studied by Choi et al. (2015), the position and electronic character of substituents on the N-phenyl ring were shown to differentially modulate both anticancer activity (SRB assay, six human cancer cell lines) and NF-κB inhibition, with hydrophobic and +M effect groups on the N-phenyl ring potentiating activity [1]. The meta-methoxy configuration of the target compound presents a distinct pharmacophoric signature that cannot be replicated by the ortho-ethoxy analog.

Medicinal chemistry Structure-activity relationship Benzofuran pharmacophore

Lipophilicity (XLogP3) Differentiation: Target Compound vs. Unsubstituted N-Phenyl Parent and Biaryl Analog

The target compound has a computed XLogP3 of 6.5 and a topological polar surface area (TPSA) of 80.6 Ų, as reported by PubChem (CID 16814398) [1]. The structurally related 3-(2-{1,1'-biphenyl-4-yl}acetamido)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide (CAS 887895-53-6) differs by having a biphenylacetamido group at the 3-position instead of diphenylacetamido, which increases the aromatic surface area and is expected to further elevate logP without adding hydrogen-bonding capacity [2]. The unsubstituted parent compound 3-(2,2-diphenylacetamido)benzofuran-2-carboxamide lacks the N-(3-methoxyphenyl) motif entirely, eliminating a hydrogen-bond acceptor and significantly altering both lipophilicity and target recognition potential. The XLogP3 of 6.5 for the target compound constitutes a Lipinski Rule-of-5 violation (LogP > 5), which is shared by many benzofuran-2-carboxamide leads in the PDE4 inhibitor class [3]; this property profile may be advantageous for targeting intracellular protein–protein interaction domains but necessitates careful solubility management in assay design.

Physicochemical profiling Drug-likeness Lipophilicity

Class-Level Evidence: Benzofuran-2-Carboxamide N-(Substituted)Phenylamide Derivatives Exhibit Sub-Micromolar Anticancer Activity in a Substitution-Dependent Manner

Choi et al. (2015) synthesized and evaluated 60 benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives for cytotoxicity against six human cancer cell lines (ACHN renal, HCT15 colon, MM231 breast, NUGC-3 gastric, NCI-H23 lung, PC-3 prostate) using the sulforhodamine B (SRB) assay [1]. The study demonstrated that the +M (mesomeric electron-donating) effect and hydrophobic character of substituents on the N-phenyl ring significantly potentiated anticancer activity and NF-κB inhibitory activity. Compounds with methoxy substituents on the N-phenyl ring consistently showed enhanced potency relative to unsubstituted or electron-withdrawing group-substituted analogs. The target compound, incorporating a 3-methoxyphenyl substituent on the carboxamide nitrogen, maps onto the favorable SAR region identified in this study. While the 3-diphenylacetamido substituent is more sterically demanding than the 3-H, 3-methyl, or 3-aryl substituents explored by Choi et al., the functional group compatibility of the benzofuran-2-carboxamide scaffold with bulky 3-substituents is supported by the patent literature covering PDE4/TNF dual inhibitors [2].

Anticancer screening NF-κB inhibition Cytotoxicity

3-Position Steric Bulk: Diphenylacetamido vs. Acetamido or Amino Substituents Determines Molecular Recognition Profile

The 3-position of the benzofuran core in the target compound is substituted with a diphenylacetamido group (C₁₄H₁₁NO), which presents two freely rotating phenyl rings attached to the acetamide α-carbon. This contrasts with simpler 3-substituted benzofuran-2-carboxamides such as 3-acetamido-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide or 3-amino-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide (AMBC), which possess significantly reduced steric bulk and aromatic surface area . The diphenylacetamido motif is structurally related to the diphenylacetyl fragment found in the NPY Y1 receptor antagonist BIBP 3226, confirming that this pharmacophoric element can engage in specific protein–ligand interactions [1]. The benzofuran-acetamide class has also been explored as mitochondrial DBI receptor complex ligands, where N,N-disubstituted acetamide moieties at the 3-position conferred potent and selective binding [2]. The combination of a diphenylacetamido 3-substituent with an N-(3-methoxyphenyl) 2-carboxamide creates a three-dimensional pharmacophore that is fundamentally distinct from the planar, less hindered analogs available in screening libraries.

Molecular recognition Steric effects Chemical probe design

Synthetic Tractability and Library Provenance: ChemDiv Screening Collection Entry Enables Reproducible Procurement

The target compound is catalogued in the ChemDiv screening collection under identifiers AKOS024594228 and F0666-0344, with a PubChem Substance ID (SID) deposited in 2007 [1][2]. This library provenance provides an auditable chain of compound identity, supply, and quality control that is absent for many bespoke-synthesized benzofuran-2-carboxamide analogs. The compound is commercially available from multiple non-excluded vendors (e.g., kuujia.com, smolecule.com for close analogs), with standard specifications including a purity of ≥95% . In contrast, many comparator benzofuran-2-carboxamides with alternative N-aryl or 3-amido substituents exist only as in-house synthesized intermediates without commercial sourcing, introducing batch-to-batch variability and characterization uncertainty that compromises experimental reproducibility. The well-defined synthetic accessibility of the benzofuran-2-carboxamide scaffold via the Fischer indole-type cyclization or condensation of 3-amino-benzofuran intermediates with diphenylacetyl chloride [3] further supports reliable resupply.

Screening library Chemical probe Reproducibility

Defined Application Scenarios for 3-(2,2-Diphenylacetamido)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide Based on Current Evidence


Anti-Inflammatory Drug Discovery: PDE4/TNF Dual Inhibition Screening

The benzofuran-2-carboxamide scaffold is established in the patent literature as a privileged chemotype for dual phosphodiesterase IV (PDE4) and tumor necrosis factor (TNF) inhibition [1]. The target compound, with its diphenylacetamido 3-substituent and N-(3-methoxyphenyl) 2-carboxamide, maps onto the general Formula (I) disclosed by Darwin Discovery Limited for compounds that inhibit TNF production and PDE4 catalytic activity [1]. Researchers procuring this compound for PDE4/TNF screening should employ enzymatic PDE4 isoform assays (PDE4A, PDE4B, PDE4D) and LPS-stimulated TNF-α release assays in human whole blood or PBMCs, using rolipram or roflumilast as reference compounds. The XLogP3 of 6.5 necessitates the inclusion of appropriate solubility controls (e.g., DMSO stock concentration ≤10 mM, final assay DMSO ≤0.1%) to avoid false-negative results due to precipitation.

Oncology Research: NF-κB Pathway Inhibition and Cytotoxicity Profiling

The class-level SAR from Choi et al. (2015) demonstrates that benzofuran-2-carboxamide N-(substituted)phenylamide derivatives with +M effect substituents (including methoxy) on the N-phenyl ring exhibit enhanced cytotoxicity against a panel of solid tumor cell lines and NF-κB inhibitory activity [2]. The target compound, bearing a 3-methoxyphenyl group, is positioned within this favorable SAR space. Recommended screening cascade: (i) SRB or MTT cytotoxicity assay against ACHN, HCT15, MM231, NUGC-3, NCI-H23, and PC-3 cell lines (48–72 h exposure); (ii) NF-κB luciferase reporter assay in TNF-α-stimulated HEK293 or Jurkat cells; (iii) counter-screening against non-cancerous cell lines (e.g., MRC-5 fibroblasts) to assess therapeutic window. The absence of primary data for this exact compound means that results should be benchmarked against the Choi et al. compound series rather than literature precedents for the compound itself.

Chemical Biology Probe Development: Mitochondrial DBI Receptor or NPY Receptor Interaction Studies

The diphenylacetamido motif present in the target compound is a recognized pharmacophoric element in ligands for the mitochondrial DBI receptor complex (FGIN-1 series) [3] and the neuropeptide Y (NPY) Y1 receptor (BIBP 3226) [4]. While the benzofuran core distinguishes the target compound from the indole-based FGIN-1-27 and the diarylpentanamide BIBP 3226, the shared diphenylacetamido moiety suggests potential cross-reactivity or utility as a scaffold-hopping starting point. Researchers investigating mitochondrial neurosteroidogenesis or NPY-mediated signaling may use this compound as a structurally novel probe, with binding assessed via radioligand displacement assays ([³H]PK 11195 for DBI receptor, [¹²⁵I]PYY for NPY Y1) and functional activity evaluated through electrophysiological recordings or anxiolytic/antineophobic behavioral models in rodents. The lack of pre-existing pharmacological data for this compound in these assays underscores the exploratory nature of this application.

Physicochemical Benchmarking and In Silico Model Validation

With well-defined computed properties (MW 476.5, XLogP3 6.5, TPSA 80.6 Ų, 2 HBD, 4 HBA) [5], the target compound can serve as a calibration standard for chromatographic logD determination methods (e.g., HPLC-derived logD at pH 7.4) and for validating in silico ADMET prediction models on benzofuran-containing structures. Its Lipinski Rule-of-5 violation (LogP > 5) makes it a useful test case for assessing the predictive accuracy of permeability and solubility models in the beyond-Rule-of-5 chemical space. Procurement for this purpose should include verification of experimental logD and kinetic solubility (nM range expected based on cLogP) to generate reference data for model refinement.

Quote Request

Request a Quote for 3-(2,2-diphenylacetamido)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.